molecular formula C10H4F12O4Pt B6338428 Platinum(II) hexafluoroacetylacetonate, 98% CAS No. 65353-51-7

Platinum(II) hexafluoroacetylacetonate, 98%

Cat. No. B6338428
CAS RN: 65353-51-7
M. Wt: 611.20 g/mol
InChI Key: WPEADBNBKIDAEI-UHFFFAOYSA-N
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Description

Platinum(II) hexafluoroacetylacetonate is a metal beta-diketonate, and it’s a volatile organometallic compound used for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) .


Molecular Structure Analysis

The linear formula of Platinum(II) hexafluoroacetylacetonate is Pt(C5HF6O2)2 . It has a molecular weight of 609.18 . The SMILES string representation is FC(F)(F)C(=O)\C=C(/O[Pt]O\C(=C/C(=O)C(F)(F)F)C(F)(F)F)C(F)(F)F .


Physical And Chemical Properties Analysis

Platinum(II) hexafluoroacetylacetonate appears as orange crystals . It has a melting point range of 143-145°C and a boiling point of 65°C at 0.1mmHg .

Scientific Research Applications

Nanocomposite Thin Films

Platinum(II) hexafluoroacetylacetonate is utilized in the formation of nanocomposite layers through non-equilibrium plasmachemical deposition. These layers comprise an organic host matrix embedded with metal particles and display both ionic and electronic conductivities (Wood, Andrews, Thompson, & Badyal, 2012).

Photocatalysts for Ceramic Precursors

This compound acts as a thermal catalyst for photocatalytic hydrosilation cross-linking in ceramic precursor synthesis. It demonstrates high activity under visible light, facilitating efficient cross-linking processes (Guo, Fry, & Neckers, 1998).

Nonacidic Platinum-in-Zeolite Catalysts

Selective introduction of Platinum(II) hexafluoroacetylacetonate inside KL zeolite channels via Chemical Vapor Deposition (CVD) has been achieved. This method leads to the formation of nonacidic Pt/KL catalysts that show high activity and selectivity in certain chemical conversions (Dossi et al., 1994).

Reactivity of Dinuclear Platinum Complexes

Research into the reactivity of dinuclear platinum complexes has revealed unique bonding modes and electronic characteristics of compounds involving Platinum(II) hexafluoroacetylacetonate (Lin, Wilson, & Girolami, 1997).

Oxidation of Methane to Methanol Derivative

Platinum(II) hexafluoroacetylacetonate-based catalysts have been developed for the direct, low-temperature oxidative conversion of methane to a methanol derivative, showcasing over 70% one-pass yield (Periana et al., 1998).

Luminescent Platinum Compounds

The compound has been involved in the development of luminescent platinum(II) complexes, which have potential applications in organic light-emitting diodes (OLEDs) (Murphy & Williams, 2010).

Synthesis of Platinum Nanoparticles

Platinum(II) hexafluoroacetylacetonate is used in the preparation of platinum nanoparticle-supported activated carbon, exploring the impact of temperature and reaction time on particle size distribution (Akimoto, Watanabe, & Kondoh, 2012).

Safety and Hazards

Platinum(II) hexafluoroacetylacetonate may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

Platinum(II) hexafluoroacetylacetonate has been used in the synthesis of Ni-Pt alloy thin films through a supercritical fluid chemical deposition (SFCD) technique . This suggests potential future applications in the field of materials science and nanotechnology .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Platinum(II) hexafluoroacetylacetonate can be achieved through a reaction between platinum(II) chloride and hexafluoroacetylacetone in the presence of a base.", "Starting Materials": [ "Platinum(II) chloride", "Hexafluoroacetylacetone", "Base (such as sodium hydroxide or potassium hydroxide)", "Solvent (such as ethanol or acetone)" ], "Reaction": [ "Dissolve platinum(II) chloride in a solvent", "Add hexafluoroacetylacetone to the solution", "Add a base to the solution to initiate the reaction", "Heat the solution to reflux for several hours", "Cool the solution and filter the resulting solid", "Wash the solid with a suitable solvent to remove impurities", "Dry the solid under vacuum to obtain Platinum(II) hexafluoroacetylacetonate" ] }

CAS RN

65353-51-7

Molecular Formula

C10H4F12O4Pt

Molecular Weight

611.20 g/mol

IUPAC Name

1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;platinum

InChI

InChI=1S/2C5H2F6O2.Pt/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;

InChI Key

WPEADBNBKIDAEI-UHFFFAOYSA-N

Isomeric SMILES

C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.[Pt]

SMILES

C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Pt]

Canonical SMILES

C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Pt]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Platinum(II) hexafluoroacetylacetonate, 98%
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